

Resveratrol-d4 supplier information for research labs

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Compound of Interest

Compound Name: Resveratrol-d4

Cat. No.: B592770

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Resveratrol-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Resveratrol-d4**, a deuterated internal standard crucial for the accurate quantification of resveratrol in complex biological matrices. This document outlines supplier information, key product specifications, experimental protocols for its use, and relevant biological signaling pathways.

Supplier Information and Product Specifications

The selection of a reliable supplier for research-grade **Resveratrol-d4** is critical for experimental success. Key considerations include purity, isotopic enrichment, concentration, and cost. The following table summarizes a comparative overview of offerings from prominent suppliers.

| Supplier | Product Name | Catalog Number | Purity/Isotopic Enrichment | Available Quantities | Price (USD) | Form | Storage |
|--------------------------|----------------------|----------------|---|---|-------------------------------|-------------------------|-----------------------|
| Cayman Chemical | trans-Resveratrol-d4 | 13130 | ≥99% deuterated forms (d1-d4) [1] | 100 µg, 250 µg, 500 µg, 1 mg [1] | \$49, \$115, \$216, \$380 [1] | Solution in ethanol [1] | -20°C [1] |
| MedChemExpress | Resveratrol-d4 | HY-16561S | Purity (HPLC): 99.36%, Isotopic Enrichment: 93.56% (d4) | 1 mg, 5 mg, 10 mg, 25 mg | Contact for pricing | Solid | -20°C (3 years) |
| Clearsynt h | Resveratrol-d4 | CS-O-03106 | Purity by HPLC: 97.79% [2] | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg [2] | Login to view price [2] | Solid | 2-8°C (long term) [2] |
| Santa Cruz Biotechnology | trans-Resveratrol-d4 | sc-217985 | Information available on lot-specific Certificate of Analysis | Contact for information | Contact for pricing | Solid | -20°C |
| LGC Standards | Resveratrol-d4 | TRC-R287502 | Not specified | Not specified | Contact for pricing | Not specified | Not specified |

| | | | | | | | |
|----------|----------------|---------------|---------------|---------------|---------------------|---------------|--------------------------------|
| Clinivex | Resveratrol-d4 | Not specified | Not specified | Not specified | Contact for pricing | Not specified | Room temperature (shipping)[3] |
|----------|----------------|---------------|---------------|---------------|---------------------|---------------|--------------------------------|

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

| Property | Value |
|-------------------|---|
| Molecular Formula | C ₁₄ H ₈ D ₄ O ₃ |
| Molecular Weight | ~232.27 g/mol |
| CAS Number | 1089051-56-8 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (>50 mg/mL), Ethanol (>50 mg/mL), and DMF (>100 mg/mL). Poorly soluble in water.[1] |
| Stability | Stable for at least 2 years when stored at -20°C. [1] Light and pH sensitive. |

Experimental Protocols

Resveratrol-d4 is primarily utilized as an internal standard in quantitative mass spectrometry-based assays to account for variations in sample preparation and instrument response.

Preparation of Stock and Working Solutions

a. Stock Solution (1 mg/mL):

- Accurately weigh 1 mg of **Resveratrol-d4** solid.
- Dissolve the solid in 1 mL of a suitable organic solvent such as methanol, ethanol, or DMSO.

- Vortex thoroughly to ensure complete dissolution.
- Store the stock solution at -20°C in an amber vial to protect from light.

b. Working Solutions:

- Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent (e.g., 50% methanol in water) to achieve the desired concentrations for spiking into calibration standards and quality control samples.
- The concentration of the internal standard working solution should be chosen to be in the mid-range of the calibration curve of the analyte (resveratrol).

Sample Preparation for LC-MS/MS Analysis of Plasma Samples

This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.

a. Protein Precipitation:

- To 100 µL of plasma sample, add a predetermined amount of **Resveratrol-d4** internal standard working solution.
- Add 300 µL of ice-cold acetonitrile (or other suitable organic solvent) to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube.

b. Evaporation and Reconstitution:

- Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

- Reconstitute the dried residue in a suitable volume (e.g., 100 μ L) of the mobile phase used for the LC-MS/MS analysis.
- Vortex briefly and transfer to an autosampler vial for injection.

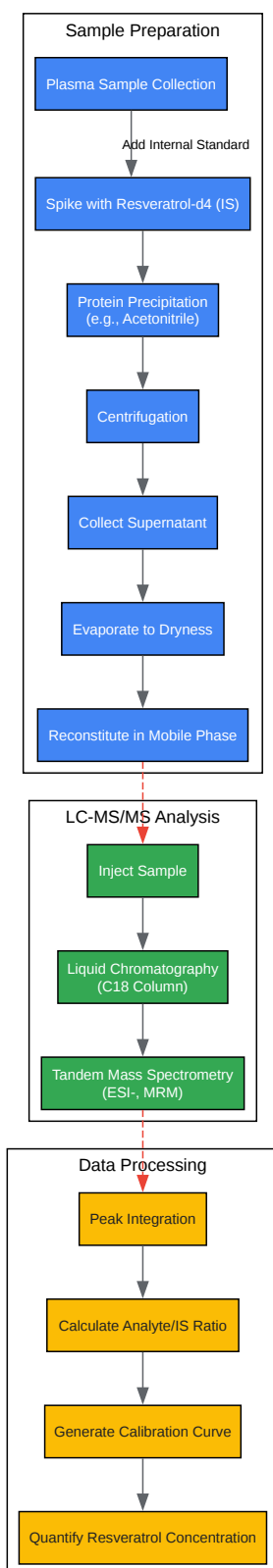
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

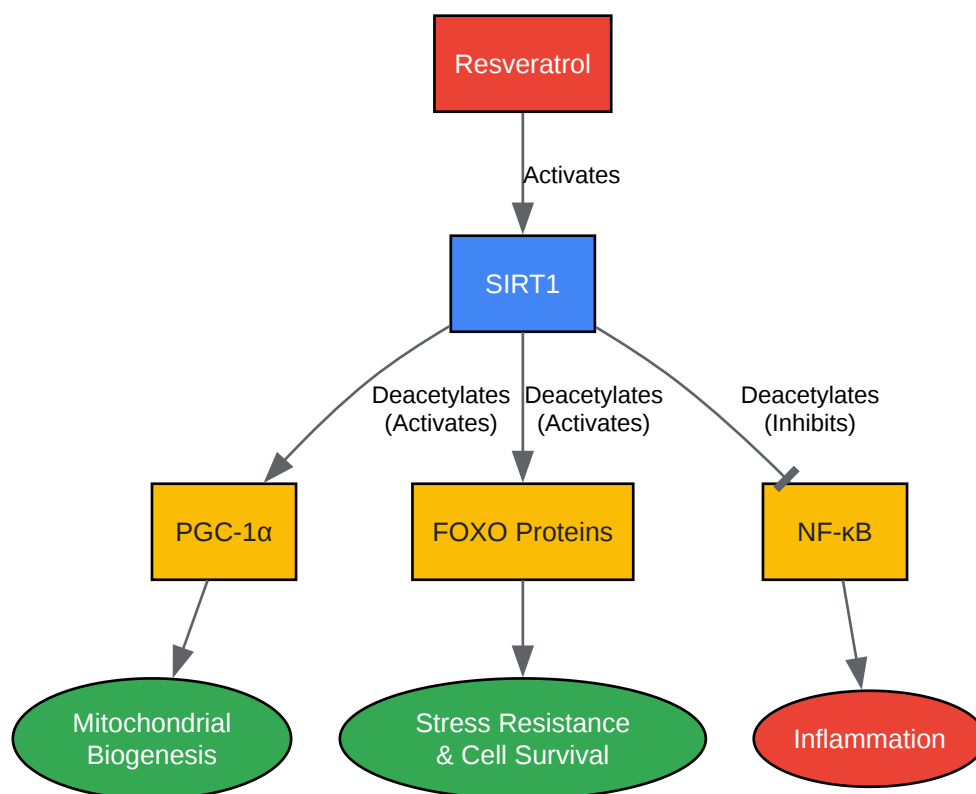
The following are typical starting parameters that should be optimized for your specific instrument.

- LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m) is commonly used.
- Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to improve ionization.
- Flow Rate: 0.2 - 0.4 mL/min.
- Injection Volume: 5 - 10 μ L.
- Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for resveratrol and its deuterated analog.
- MRM Transitions:
 - Resveratrol: Q1: m/z 227 -> Q3: m/z 185 (quantifier), m/z 143 (qualifier)
 - **Resveratrol-d4**: Q1: m/z 231 -> Q3: m/z 187 (or other appropriate fragment)

Mandatory Visualizations

Experimental Workflow for Pharmacokinetic Studies





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